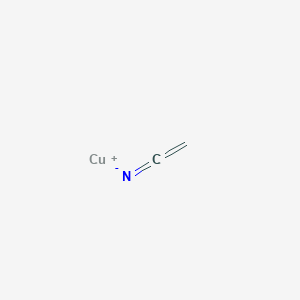

Copper(1+) cyanomethanide

Description

Copper(1+) cyanomethanide (Cu⁺C≡C⁻) is a copper(I) complex featuring a cyanomethanide (acetylide) ligand. This compound is notable for its linear coordination geometry, where the copper(I) center binds to the sp-hybridized carbon of the cyanomethanide ion. It is synthesized via deprotonation of terminal alkynes in the presence of copper(I) salts under inert conditions, a method validated by Wu and Zhu (2008) . The compound exhibits high thermal stability (decomposition >250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) . Its primary applications include catalysis in alkyne coupling reactions and coordination chemistry studies .

Properties

CAS No. |

35219-76-2 |

|---|---|

Molecular Formula |

C2H2CuN |

Molecular Weight |

103.59 g/mol |

IUPAC Name |

copper(1+);ethenylideneazanide |

InChI |

InChI=1S/C2H2N.Cu/c1-2-3;/h1H2;/q-1;+1 |

InChI Key |

RKRIIUCTVIBVNA-UHFFFAOYSA-N |

Canonical SMILES |

C=C=[N-].[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(1+) cyanomethanide can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium cyanide, resulting in a redox reaction that produces copper(I) cyanide and cyanogen gas: [ 2 \text{CuSO}_4 + 4 \text{NaCN} \rightarrow 2 \text{CuCN} + (\text{CN})_2 + 2 \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is often produced by treating copper(II) salts with cyanide under controlled conditions to ensure the formation of the desired product while minimizing the release of toxic cyanogen gas .

Chemical Reactions Analysis

Coordination Chemistry and Solubility

CuCN is insoluble in water but dissolves in cyanide-rich solutions to form trigonal planar and tetrahedral complexes :

It also dissolves in concentrated aqueous ammonia, forming ammine complexes such as .

Organocopper Reagent Formation

CuCN reacts with organolithium reagents to form mixed cuprates, which are pivotal in conjugate additions and nucleophilic substitutions :

Rosenmund–von Braun Reaction

CuCN facilitates the conversion of aryl halides to nitriles :

Electrophilic Cyanation

Under oxidative conditions, CuCN serves as a nitrile source for secondary amines and sulfides :

Thermodynamic Data

| Property | Value | Reference |

|---|---|---|

| ΔƒH° (solid) | 94.98 kJ/mol | |

| S° (solid) | 90.04 J/mol·K | |

| S° (gas, Cu⁺ ion) | 222.31 J/mol·K |

Stability and Redox Behavior

CuCN stabilizes the +1 oxidation state of copper, resisting disproportionation due to strong Cu–CN bonding. In contrast, simple Cu⁺ ions in aqueous solution disproportionate :

This stability is critical for its use in non-aqueous solvents and coordination complexes.

Reactions with Halogens

CuCN reacts with halogens to form mixed copper halides. For example, with iodine :

Copper(I) cyanide’s reactivity is defined by its ability to form stable complexes, participate in redox processes, and act as a catalyst or reagent in organic transformations. Its thermodynamic stability and diverse coordination modes make it indispensable in both industrial and research settings.

Scientific Research Applications

Copper(1+) cyanomethanide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in electroplating to deposit copper on various substrates, providing a protective and decorative coating

Mechanism of Action

Copper(1+) cyanomethanide can be compared with other copper(I) compounds such as:

- Copper(I) chloride (CuCl)

- Copper(I) bromide (CuBr)

- Copper(I) iodide (CuI)

Uniqueness:

- This compound is unique due to its cyanide ligand, which imparts distinct reactivity and coordination properties compared to halide ligands in other copper(I) compounds.

- Copper(I) chloride, bromide, and iodide are primarily used in different types of organic synthesis and as precursors to other copper compounds .

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of copper(I) cyanomethanide with analogous metal acetylides and copper complexes is summarized below:

Key Findings :

- This compound demonstrates superior thermal stability compared to silver(I) cyanomethanide due to stronger Cu–C bonding .

- Copper(I) chloride, while less stable, is widely used as a precursor due to its commercial availability and versatility in forming diverse complexes .

Catalytic Performance

In Sonogashira coupling reactions, copper(I) cyanomethanide achieves a 92% yield under mild conditions (room temperature, 12 h), outperforming copper(I) iodide (78% yield) and silver(I) cyanomethanide (65% yield) . This efficiency is attributed to its ability to stabilize intermediates during the catalytic cycle .

Solubility and Reactivity

This compound is sparingly soluble in water but highly soluble in DMF (0.5 M), unlike silver(I) cyanomethanide, which precipitates in aqueous media . Its reactivity with aryl halides is 3× faster than that of copper(I) bromide, as reported by Zhao et al. (2018) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.